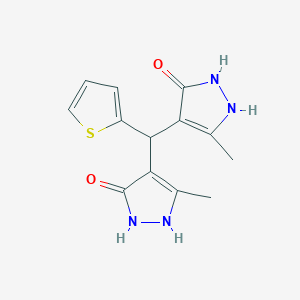
4,4'-(thiophen-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) is a heterocyclic compound that features a unique structure combining a thienyl group with pyrazole rings
Vorbereitungsmethoden
The synthesis of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is usually carried out at room temperature, and the product is obtained in high yields through simple filtration . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves its interaction with cellular components. In cancer cells, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) can be compared to other bis(pyrazolyl)methane derivatives. Similar compounds include:
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): This compound has similar structural features but with different substituents on the aromatic ring.
Bis(pyrazolyl)methanes: These compounds share the pyrazole ring structure and have been studied for their biological activities and applications in various fields. The uniqueness of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) lies in the presence of the thienyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N4O2S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) |
InChI-Schlüssel |
SPJJRNQSPPKUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
Kanonische SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE](/img/structure/B297265.png)
![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)
![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
